Cas no 79859-42-0 (Spiro[1H-7,9a-methanocyclohepta[c]pyran-4(3H),1'-cyclohexane]-2'-carboxaldehyde,3'-[(acetyloxy)methyl]hexahydro-5-hydroxy-3'-methyl-8-methylene-1,9-dioxo-,(1'R,2'R,3'R,4aS,5R,7S,9aS)-)
![Spiro[1H-7,9a-methanocyclohepta[c]pyran-4(3H),1'-cyclohexane]-2'-carboxaldehyde,3'-[(acetyloxy)methyl]hexahydro-5-hydroxy-3'-methyl-8-methylene-1,9-dioxo-,(1'R,2'R,3'R,4aS,5R,7S,9aS)- structure](https://de.kuujia.com/scimg/cas/79859-42-0x500.png)
79859-42-0 structure
Produktname:Spiro[1H-7,9a-methanocyclohepta[c]pyran-4(3H),1'-cyclohexane]-2'-carboxaldehyde,3'-[(acetyloxy)methyl]hexahydro-5-hydroxy-3'-methyl-8-methylene-1,9-dioxo-,(1'R,2'R,3'R,4aS,5R,7S,9aS)-
Spiro[1H-7,9a-methanocyclohepta[c]pyran-4(3H),1'-cyclohexane]-2'-carboxaldehyde,3'-[(acetyloxy)methyl]hexahydro-5-hydroxy-3'-methyl-8-methylene-1,9-dioxo-,(1'R,2'R,3'R,4aS,5R,7S,9aS)- Chemische und physikalische Eigenschaften
Namen und Kennungen
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- Spiro[1H-7,9a-methanocyclohepta[c]pyran-4(3H),1'-cyclohexane]-2'-carboxaldehyde,3'-[(acetyloxy)methyl]hexahydro-5-hydroxy-3'-methyl-8-methylene-1,9-dioxo-,(1'R,2'R,3'R,4aS,5R,7S,9aS)-
- trichorabdal B
- Spiro[1H-7,9a-methanocyclohepta[c]pyran-4(3H),1'-cyclohexane]-2'-carboxaldehyde,3'-[(acetyloxy)methyl]hexahydro-5-hydroxy-3'-
- (2-Formyl-5'-hydroxy-3-methyl-8'-methylidene-1',9'-dioxohexahydro-1'H,3'H-spiro[cyclohexane-1,4'-[2]oxa[7,9a]methanocyclohepta[c]pyran]-3-yl)methyl acetate
- 79859-42-0
- NSC639447
- [(3R,4a'R,5'S,7'R,9a'R)-2-Formyl-5'-hydroxy-3-methyl-8'-methylene-1',9'-dioxohexahydrospiro[cyclohexane-1,4'-[2]oxa[7,9a]methanocyclohepta[c]pyran]-3-yl]methyl acetate
- [(1R,1'R,6R,7S,9R)-2'-Formyl-7-hydroxy-1'-methyl-10-methylidene-2,11-dioxospiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,3'-cyclohexane]-1'-yl]methyl acetate
- DTXSID101000800
- [(1'R)-2'-formyl-hydroxy-1'-methyl-methylene-dioxo-spiro[[?]-3,3'-cyclohexane]-1'-yl]methyl acetate
- (-)-Trichorabdal B
- InChI=1/C22H28O7/c1-12-14-7-15(25)17-21(11-29-19(27)22(17,8-14)18(12)26)6-4-5-20(3,16(21)9-23)10-28-13(2)24/h9,14-17,25H,1,4-8,10-11H2,2-3H3/t14-,15-,16-,17+,20+,21+,22+/m1/s1
- [(1S,1'R,2'R,5R,6S,7R,9S)-2'-Formyl-7-hydroxy-1'-methyl-10-methylidene-2,11-dioxospiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,3'-cyclohexane]-1'-yl]methyl acetate
- Spiro(cyclohexane-1,4'(3'H)-(1H-7,9a)methanocyclohepta(c)pyran)-2-carboxaldehyde, 3-((acetyloxy)methyl)hexahydro-5'-hydroxy-3-methyl-8'-methylene-1',9'-dioxo-, (4'R-(4'-alpha(2R*,3R*),4'a-alpha,5'-beta,7'-beta,9'a-beta))-
- NSC 639447
- BRN 5778781
- BUJZGALXYNSLEB-YCYJFFQMSA-
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- Inchi: InChI=1S/C22H28O7/c1-12-14-7-15(25)17-21(11-29-19(27)22(17,8-14)18(12)26)6-4-5-20(3,16(21)9-23)10-28-13(2)24/h9,14-17,25H,1,4-8,10-11H2,2-3H3/t14-,15-,16?,17+,20-,21?,22+/m0/s1
- InChI-Schlüssel: BUJZGALXYNSLEB-LNMOHGOKSA-N
- Lächelt: CC(=O)OCC1(CCCC2(C1C=O)COC(=O)C34C2C(CC(C3)C(=C)C4=O)O)C
Berechnete Eigenschaften
- Genaue Masse: 404.18350323g/mol
- Monoisotopenmasse: 404.18350323g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 7
- Schwere Atomanzahl: 29
- Anzahl drehbarer Bindungen: 4
- Komplexität: 803
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 5
- Undefined Atom Stereocenter Count: 2
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topologische Polaroberfläche: 107Ų
Spiro[1H-7,9a-methanocyclohepta[c]pyran-4(3H),1'-cyclohexane]-2'-carboxaldehyde,3'-[(acetyloxy)methyl]hexahydro-5-hydroxy-3'-methyl-8-methylene-1,9-dioxo-,(1'R,2'R,3'R,4aS,5R,7S,9aS)- Verwandte Literatur
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Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
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Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
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Sujin Lee,Juhee Hong Soft Matter, 2016,12, 2325-2333
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Bingxin Liu,Yue Wang,Mingxiao Deng,Jianhua Lü,Cuiyan Tong,Changli Lü RSC Adv., 2014,4, 57245-57249
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